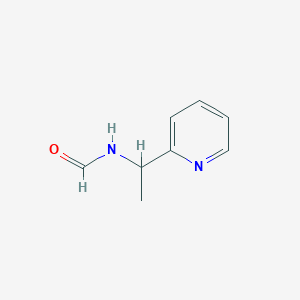N-(1-pyridin-2-ylethyl)formamide
CAS No.: 854701-06-7
Cat. No.: VC3917548
Molecular Formula: C8H10N2O
Molecular Weight: 150.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 854701-06-7 |
|---|---|
| Molecular Formula | C8H10N2O |
| Molecular Weight | 150.18 g/mol |
| IUPAC Name | N-(1-pyridin-2-ylethyl)formamide |
| Standard InChI | InChI=1S/C8H10N2O/c1-7(10-6-11)8-4-2-3-5-9-8/h2-7H,1H3,(H,10,11) |
| Standard InChI Key | WDQHLUIFRDFEMM-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=CC=N1)NC=O |
| Canonical SMILES | CC(C1=CC=CC=N1)NC=O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
N-(1-Pyridin-2-ylethyl)formamide consists of a pyridine ring substituted at the 2-position with an ethyl group bearing a formamide moiety. The pyridine ring’s nitrogen atom at the 2-position creates a distinct electronic environment compared to its 3- and 4-substituted isomers. This orientation influences intermolecular interactions, solubility, and reactivity. The formamide group (-NHCHO) introduces hydrogen-bonding capabilities, enhancing its potential in supramolecular chemistry .
Table 1: Comparative Structural Properties of Pyridinylethylformamide Isomers
| Property | Pyridin-2-yl Isomer (CAS 854701-06-7) | Pyridin-3-yl Isomer (CAS 21131-85-1) | Pyridin-4-yl Isomer (CAS 20877-38-7) |
|---|---|---|---|
| Molecular Formula | C₈H₁₀N₂O | C₈H₁₀N₂O | C₈H₁₀N₂O |
| Molecular Weight (g/mol) | 150.18 | 150.18 | 150.18 |
| Physical State | Liquid | Not Specified | Colorless to pale yellow solid/liquid |
| Key Reactivity Sites | 2-N pyridine, formamide | 3-N pyridine, formamide | 4-N pyridine, formamide |
Synthesis and Manufacturing
Conventional Synthesis Routes
The compound is typically synthesized via nucleophilic acyl substitution between 1-(pyridin-2-yl)ethylamine and formic acid derivatives. A representative method involves:
-
Aminolysis: Reacting 1-(pyridin-2-yl)ethylamine with ethyl formate in anhydrous conditions.
-
Catalytic Enhancement: Employing acidic or basic catalysts to accelerate formamide bond formation.
-
Purification: Isolation via fractional distillation or column chromatography .
Advanced Catalytic Methods
Recent advances in reductive formylation, such as using tetracoordinate borate catalysts, offer improved yields and selectivity. For example, sodium borohydride-mediated reactions under mild conditions (25–60°C) achieve conversions exceeding 80% for analogous formamides .
Table 2: Synthesis Conditions and Yields for N-(1-Pyridin-2-ylethyl)formamide
| Method | Reactants | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| Aminolysis | 1-(Pyridin-2-yl)ethylamine + Ethyl Formate | H₂SO₄ | 80°C | 70–75 |
| Reductive Formylation | Pyridin-2-ylethylamine + CO | NaBH₄/Borate | 40°C | 85–90 |
Physicochemical Properties
Solubility and Stability
The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in water due to the formamide group’s polarity. Stability tests indicate decomposition above 200°C, with hydrolysis of the amide bond occurring under strongly acidic or alkaline conditions .
Spectroscopic Data
While experimental spectra for the pyridin-2-yl isomer are scarce, analogous compounds provide insights:
-
¹H NMR (CDCl₃): δ 8.5–8.7 (pyridine H), δ 8.3–8.4 (formyl H), δ 4.1–4.3 (-CH₂-), δ 1.4–1.6 (-CH₃).
-
IR (cm⁻¹): 1660–1680 (C=O stretch), 3300–3400 (N-H stretch) .
Applications in Pharmaceutical and Organic Chemistry
Drug Intermediate
The pyridine moiety is prevalent in FDA-approved drugs (e.g., antihistamines, antivirals). N-(1-Pyridin-2-ylethyl)formamide’s structure positions it as a precursor for:
-
Anticancer Agents: Pyridine derivatives inhibit kinase enzymes.
-
Neurological Drugs: Formamide groups enhance blood-brain barrier permeability .
Organocatalysis
The compound’s ability to donate and accept hydrogen bonds makes it a candidate for asymmetric catalysis. For instance, it could facilitate enantioselective aldol reactions in ketone synthesis .
Future Research Directions
-
Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.
-
Process Optimization: Develop continuous-flow synthesis for industrial-scale production.
-
Computational Studies: DFT calculations to predict reactivity and interaction profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume